molecular formula C39H76O4 B1606436 Propylene glycol distearate CAS No. 6182-11-2

Propylene glycol distearate

Cat. No. B1606436
CAS RN: 6182-11-2
M. Wt: 609 g/mol
InChI Key: JEMDXOYRWHZUCG-UHFFFAOYSA-N
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Description

Propylene glycol distearate (PGDS) is a chemical compound that is widely used in various industries, including cosmetics, food, and pharmaceuticals. It is a type of ester that is derived from propylene glycol and stearic acid. PGDS is known for its emulsifying and thickening properties, which make it an essential ingredient in many products. In

Scientific Research Applications

Environmental and Biological Impact

Propylene glycol and its derivatives, including propylene glycol distearate, are widely utilized in various fields due to their chemical properties. An examination of propylene glycol ethers (PGEs), which includes propylene glycol distearate among other compounds, reveals their potential environmental impacts and risks. PGEs have been found to possess low to moderate volatility, high aqueous solubility, and low bioconcentration factors, indicating a minimal potential for accumulation in aquatic food chains. Various studies have shown significant aerobic biodegradation of PGEs, with degradation half-lives ranging from 5 to 25 days, suggesting their relatively quick removal from environmental settings. Acute aquatic toxicity studies on PGEs have shown LC50 values ranging from >100 to >20,000 mg/L across different species, pointing to a low acute toxicity profile. A regional-scale simulation using the Level 3 EQC model assessed the potential risks of PGEs in air, soil, water, and sediment, concluding that their concentrations are unlikely to pose adverse risks to the environment (Staples & Davis, 2002).

Industrial and Technological Applications

The response surface methodology (RSM) has been applied to model the demulsification of crude oil emulsions using surface-active compounds, including poly(ethylene glycol) distearate. This research aimed to optimize the demulsification process by adjusting variables such as temperature, concentration, water content, and pH. The study found that poly(ethylene glycol) distearate and other agents could significantly enhance water separation efficiency from crude oil emulsions, indicating their importance in industrial applications related to oil recovery and processing. The RSM and central composite design method (CCD) were used to design experiments and analyze the efficiency of these demulsifiers, demonstrating their capability to optimize the demulsification process for enhanced oil recovery (Roshan et al., 2018).

properties

IUPAC Name

2-octadecanoyloxypropyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-38(40)42-36-37(3)43-39(41)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h37H,4-36H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMDXOYRWHZUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977390
Record name Propane-1,2-diyl dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propylene glycol distearate

CAS RN

6182-11-2
Record name Propylene glycol distearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6182-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoic acid, 1-methyl-1,2-ethanediyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006182112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 1,1'-(1-methyl-1,2-ethanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane-1,2-diyl dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propylene distearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.664
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYLENE GLYCOL 1,2-DISTEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T65PN3O37H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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